3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one
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Overview
Description
LSM-32614 is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound's synthesis may involve processes similar to those used in the creation of related benzo[b]fluoren derivatives. For instance, Campbell and Gorrie (1968) detailed the synthesis of octahydrobenzo[j]fluoranthene, highlighting the steps and intermediates involved, which could be analogous to the synthesis of the compound (Campbell & Gorrie, 1968).
Chemical Reactions and Derivatives : Similar compounds have been synthesized and their reactions studied, as shown by Mohamed (2021), who explored the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives (Mohamed, 2021). This kind of research provides insights into the chemical behavior and potential applications of similar compounds.
Structural Analysis : Crystal structure, protolytic properties, and alkylating activity of related compounds have been studied, offering insights into the physical and chemical characteristics that could be relevant for the compound . Budzisz et al. (2005) investigated such properties in a similar compound, which might provide a basis for understanding the subject compound's characteristics (Budzisz et al., 2005).
Pharmacological Potential : While direct studies on the compound are not available, research on structurally similar compounds, such as the work by Bekircan et al. (2008) on 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives, can provide insights into potential pharmacological applications (Bekircan et al., 2008).
properties
Product Name |
3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one |
---|---|
Molecular Formula |
C23H20N6O3 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
13-(2-methoxyethyl)-17-[(E)-(3-methoxyphenyl)methylideneamino]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C23H20N6O3/c1-31-11-10-28-14-24-21-19(23(28)30)20-22(27-18-9-4-3-8-17(18)26-20)29(21)25-13-15-6-5-7-16(12-15)32-2/h3-9,12-14H,10-11H2,1-2H3/b25-13+ |
InChI Key |
YMAKJOSGQZUPOZ-DHRITJCHSA-N |
Isomeric SMILES |
COCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2/N=C/C5=CC(=CC=C5)OC |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2N=CC5=CC(=CC=C5)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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